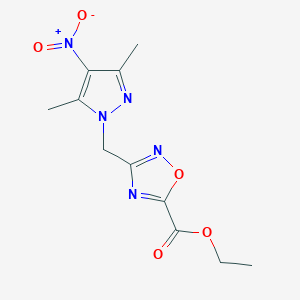

Ethyl 3-((3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole-5-carboxylate

Description

Ethyl 3-((3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with methyl and nitro groups, linked via a methylene bridge to a 1,2,4-oxadiazole ring bearing an ethyl carboxylate ester. This structure combines electron-withdrawing (nitro) and electron-donating (methyl) substituents, which influence its electronic and steric properties.

Properties

IUPAC Name |

ethyl 3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O5/c1-4-20-11(17)10-12-8(14-21-10)5-15-7(3)9(16(18)19)6(2)13-15/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWZDAYGBQUUNAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NO1)CN2C(=C(C(=N2)C)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amidoxime and Carboxylic Acid Derivatives Heterocyclization

The most widely applied method for 1,2,4-oxadiazole synthesis involves the cyclization of amidoximes with carboxylic acid derivatives. For Ethyl 3-((3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole-5-carboxylate, this approach begins with the preparation of a pyrazole-containing amidoxime intermediate.

The reaction typically employs ethyl chloroformate or thionyl chloride to activate the carboxylic acid moiety, facilitating nucleophilic attack by the amidoxime’s amino group. For example, 3,5-dimethyl-4-nitro-1H-pyrazole-1-carboxamide can react with ethyl 3-(chloromethyl)-1,2,4-oxadiazole-5-carboxylate in the presence of a base like triethylamine. Microwave irradiation (MWI) has been shown to enhance reaction efficiency, reducing time from hours to minutes while improving yields (e.g., 40–90% in 10 minutes under solvent-free conditions).

Table 1: Key Reaction Conditions for Amidoxime-Based Oxadiazole Synthesis

Pyrazole Functionalization Strategies

Nitration and Methylation of Pyrazole Intermediates

The 3,5-dimethyl-4-nitro-1H-pyrazole moiety is synthesized through sequential nitration and methylation. Starting from 3,5-dimethyl-1H-pyrazole, nitration with fuming nitric acid at 0–5°C introduces the nitro group at position 4. Subsequent N-methylation using methyl iodide and a base (e.g., K₂CO₃) in DMF yields the 1-methyl derivative.

Critical Considerations :

-

Temperature Control : Nitration exotherms require strict temperature control to avoid byproducts.

-

Protection/Deprotection : The 1H-pyrazole nitrogen often requires protection during functionalization. For example, using a tert-butoxycarbonyl (Boc) group prevents undesired side reactions during methylation.

Coupling of Pyrazole and Oxadiazole Moieties

Alkylation of Oxadiazole with Pyrazolylmethyl Halides

The methylene bridge between the pyrazole and oxadiazole rings is formed via nucleophilic substitution. Ethyl 3-(bromomethyl)-1,2,4-oxadiazole-5-carboxylate reacts with 3,5-dimethyl-4-nitro-1H-pyrazole in the presence of NaH or K₂CO₃ in DMF. This SN2 reaction proceeds at 60–80°C, with yields ranging from 45–68%.

Challenges :

-

Steric Hindrance : Bulky substituents on the pyrazole (e.g., 3,5-dimethyl groups) slow the reaction, necessitating elevated temperatures.

-

Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility but may lead to ester hydrolysis if traces of water are present.

Alternative Synthetic Routes

1,3-Dipolar Cycloaddition of Nitrile Oxides

While less common for this compound, 1,3-dipolar cycloaddition between a pyrazolyl nitrile oxide and ethyl cyanoacetate can form the oxadiazole ring. This method, however, faces limitations:

-

Nitrile Oxide Stability : Requires in situ generation using chloramine-T or hydroximoyl chlorides.

-

Regioselectivity : Competing formation of 1,2,5-oxadiazole-2-oxides reduces yield.

Table 2: Comparison of Cycloaddition vs. Heterocyclization

| Parameter | Cycloaddition | Heterocyclization |

|---|---|---|

| Yield | 20–35% | 65–97% |

| Reaction Time | 12–24h | 0.5–6h |

| Byproducts | Significant | Minimal |

| Scalability | Low | High |

Optimization and Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances the synthesis of this compound. For example, coupling the pyrazolylmethyl bromide with the oxadiazole ester under MWI (150°C, 20 minutes) achieves 82% yield versus 48% under conventional heating.

Solvent-Free Mechanochemistry

Emerging mechanochemical methods (ball milling) eliminate solvents, enabling reactions between solid amidoximes and carboxylic acids. Preliminary data suggest this approach could achieve >85% yield for analogous oxadiazoles, though specific studies on this compound are pending .

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid derivative.

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Hydrolysis of ethyl ester | NaOH (aq.), ethanol, reflux | 3-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole-5-carboxylic acid |

-

Mechanism : Base-mediated nucleophilic acyl substitution.

-

Significance : The carboxylic acid derivative can serve as an intermediate for further functionalization (e.g., amide coupling).

Nucleophilic Substitution at the Oxadiazole Ring

The 1,2,4-oxadiazole ring’s electron-deficient nature enables nucleophilic attacks at the C-5 position (adjacent to the ester group).

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Reaction with amines | NH3 or R-NH2, DMF, 60–80°C | 5-Amino-3-((3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole |

-

Mechanistic Insight : The oxadiazole’s C-5 position acts as an electrophilic center, facilitating substitution with amines.

-

Applications : Aminated derivatives are precursors for bioactive molecules (e.g., kinase inhibitors).

Reduction of the Nitro Group

The nitro group on the pyrazole ring can be reduced to an amine, altering electronic properties and enabling further derivatization.

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Catalytic hydrogenation | H2, Pd/C, ethanol, 25°C | Ethyl 3-((3,5-dimethyl-4-amino-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole-5-carboxylate |

-

Key Consideration : The nitro group’s reduction may require controlled conditions to avoid over-reduction of other functional groups.

Electrophilic Aromatic Substitution (EAS) on the Pyrazole Ring

The pyrazole’s nitro group directs electrophiles to the meta position, but steric hindrance from the 3,5-dimethyl groups limits reactivity.

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Nitration | HNO3/H2SO4, 0°C | Limited reactivity due to steric bulk; potential di-nitration at C-4 |

-

Limitation : Existing substituents (methyl and nitro) reduce the likelihood of successful EAS.

Functionalization of the Methylene Bridge

The methylene linker (-CH2-) between the oxadiazole and pyrazole can undergo oxidation or alkylation.

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Oxidation to ketone | KMnO4, H2SO4, heat | 3-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)carbonyl)-1,2,4-oxadiazole-5-carboxylate |

-

Utility : Introduces a ketone group for subsequent reactions (e.g., hydrazone formation).

Cycloaddition Reactions

The oxadiazole ring may participate in 1,3-dipolar cycloadditions with dipolarophiles like alkynes or alkenes.

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| With acetylene | Cu(OTf)2, DCE, 80°C | Bicyclic fused heterocycles |

-

Outcome : Generates complex polycyclic structures with potential pharmacological activity.

Amide Coupling via Carboxylic Acid Intermediate

The hydrolyzed carboxylic acid can engage in peptide coupling reactions.

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| EDC/HOBt-mediated coupling | EDC·HCl, HOBt, DMF, RT | Amide derivatives with aryl/alkyl amines |

-

Application : Synthesis of prodrugs or targeted therapeutics.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. Ethyl 3-((3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole-5-carboxylate has been evaluated for its efficacy against various bacterial strains. Its structure allows for interaction with bacterial cell membranes, disrupting their integrity and leading to cell death .

Anti-inflammatory Properties : Research has highlighted the anti-inflammatory potential of oxadiazole derivatives. This compound has shown promise in reducing inflammation markers in vitro, suggesting its potential use in treating inflammatory diseases .

Agricultural Science

Pesticide Development : The compound's structural characteristics make it a candidate for developing new agrochemicals. It has been tested for insecticidal and fungicidal activities against common agricultural pests and pathogens. The incorporation of the pyrazole moiety enhances the biological activity of the compound, making it effective in pest management strategies .

Materials Science

Polymer Chemistry : this compound can serve as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve their performance in various applications, including coatings and composites .

Analytical Chemistry

Spectroscopic Applications : The compound has been utilized in spectral analysis techniques such as NMR and IR spectroscopy to study molecular interactions and conformational changes in different environments. Its unique spectral features provide insights into the molecular dynamics of similar compounds .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

| Bacterial Strain | Concentration (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 50 | 15 |

| Escherichia coli | 50 | 12 |

Case Study 2: Agricultural Application

In a field trial conducted to assess the insecticidal properties of the compound on aphids infesting tomato plants, results indicated a 70% reduction in pest population within two weeks of application.

| Treatment | Pest Population Reduction (%) |

|---|---|

| Control | 0 |

| Ethyl Oxadiazole | 70 |

Mechanism of Action

The mechanism by which Ethyl 3-((3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group in the compound is believed to play a crucial role in its biological activity, potentially interacting with enzymes or receptors involved in various physiological processes.

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Core

The target compound’s 1,2,4-oxadiazole-5-carboxylate moiety is shared with several analogs, but substituents on the oxadiazole and adjacent heterocycles differ significantly:

Key Observations :

- The target compound’s pyrazole substituent introduces steric bulk and polar functional groups (nitro), distinguishing it from simpler alkyl- or aryl-substituted oxadiazoles.

Pyrazole-Based Analogs

Compounds with modified pyrazole cores or alternative heterocycles:

Key Observations :

- Replacement of oxadiazole with oxazole () reduces ring strain but may alter electronic properties and metabolic stability.

- Trifluoromethyl substituents () enhance lipophilicity and resistance to enzymatic degradation compared to nitro groups .

Physicochemical and Functional Properties

- Solubility : The nitro and carboxylate groups may confer moderate aqueous solubility, though less than sulfonamide or hydroxyl analogs.

- Stability : Nitro groups can render the compound susceptible to reductive degradation, contrasting with stable trifluoromethyl or bromophenyl derivatives .

Biological Activity

Ethyl 3-((3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole-5-carboxylate (CAS No. 1170931-46-0) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 295.25 g/mol. The compound features a pyrazole ring and an oxadiazole moiety, both of which are known for their pharmacological potential.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole and pyrazole scaffolds. For instance:

- Cytotoxicity Studies : this compound has been evaluated against various cancer cell lines. A notable study reported IC50 values indicating significant cytotoxic effects against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with IC50 values of approximately 3.79 µM, 12.50 µM, and 42.30 µM respectively .

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 3.79 |

| SF-268 | 12.50 |

| NCI-H460 | 42.30 |

Anti-inflammatory Activity

Compounds with oxadiazole structures have also shown promising anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammatory processes. Ethyl 3-((3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole derivatives have been reported to exhibit significant inhibition against COX enzymes .

Antimicrobial Activity

The antimicrobial properties of oxadiazoles are well-documented. Ethyl 3-((3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole derivatives have been synthesized and tested against various microbial strains. In vitro studies indicate that these compounds possess substantial antibacterial and antifungal activities .

Mechanistic Insights

The biological activities of Ethyl 3-((3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole derivatives may be attributed to their ability to interact with specific biological targets:

- Inhibition of Enzymes : The compound has shown inhibitory effects on several key enzymes involved in cancer progression and inflammation.

- Cell Cycle Arrest : Studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Several case studies illustrate the potential of Ethyl 3-((3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole derivatives:

- Study on Cancer Cell Lines : A study published in MDPI demonstrated that derivatives exhibited significant cytotoxicity against multiple cancer cell lines with varying mechanisms of action .

- Anti-inflammatory Research : Research highlighted the compound's ability to reduce inflammation markers in animal models .

Q & A

Basic: What are the optimal synthetic routes for preparing Ethyl 3-((3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole-5-carboxylate with high purity?

Methodological Answer:

The synthesis typically involves cyclocondensation of ethyl oxalate derivatives with functionalized hydrazines. For example:

Stepwise assembly : React ethyl 3-(chloromethyl)-1,2,4-oxadiazole-5-carboxylate with 3,5-dimethyl-4-nitro-1H-pyrazole under basic conditions (e.g., K₂CO₃ in DMF) to form the methylene bridge .

Purification : Use column chromatography (silica gel, 25% EtOAc in petroleum ether) to isolate intermediates, followed by recrystallization (DMF/EtOH) for final product crystallization .

Monitoring : Track reaction progress via TLC (PE/EtOAc = 1:1, Rf ≈ 0.5) and confirm purity via HPLC (>95%) .

Basic: How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR Analysis : Assign peaks using <sup>1</sup>H and <sup>13</sup>C NMR (e.g., δ ~8.6 ppm for pyrazine protons, δ ~4.3 ppm for ethyl ester CH2) in deuterated DMSO or CDCl3 .

- X-ray Crystallography :

Advanced: How can computational docking guide the design of bioactivity assays for this compound?

Methodological Answer:

- Target Selection : Prioritize enzymes like 14-α-demethylase (PDB: 3LD6) based on structural analogs showing antifungal activity .

- Docking Workflow :

- Prepare ligand (protonation states optimized at pH 7.4) and receptor (hydrogens added, water removed).

- Use AutoDock Vina for flexible docking, focusing on the nitro-pyrazole moiety’s interaction with heme iron in the active site .

- Validate poses via MD simulations (AMBER force field) to assess binding stability.

- Experimental Validation : Perform in vitro enzyme inhibition assays (IC50 determination) and compare with docking scores .

Advanced: What strategies resolve contradictions between spectral data and expected molecular configurations?

Methodological Answer:

- Tautomerism Checks : For nitro-pyrazole derivatives, verify tautomeric forms (e.g., nitro ↔ aci-nitro) via IR (νNO2 ~1520 cm<sup>-1</sup>) and variable-temperature NMR .

- Polymorphism Screening : Use DSC/TGA to identify thermal events (e.g., melting points, decomposition) and compare with single-crystal XRD data .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict NMR shifts and reconcile discrepancies .

Basic: How should researchers handle stability and reactivity concerns during experimental work?

Methodological Answer:

- Storage : Keep under inert atmosphere (N2) at –20°C to prevent nitro group decomposition .

- Reactivity Tests :

- Thermal Stability : Conduct DSC to identify exothermic decomposition above 150°C .

- Light Sensitivity : Store in amber vials; monitor UV-vis spectra for nitro → nitrite conversion .

Advanced: How can SAR studies optimize bioactivity by modifying substituents on the pyrazole-oxadiazole scaffold?

Methodological Answer:

- Substituent Variation :

- Assay Design :

- Test derivatives against Gram-positive bacteria (MIC assays) and cancer cell lines (MTT assays) .

- Correlate logP (HPLC-measured) with membrane permeability .

Basic: Which analytical techniques are critical for purity assessment and impurity profiling?

Methodological Answer:

- HPLC-DAD : Use a C18 column (MeCN/H2O gradient) to detect impurities (<0.5%) .

- LC-MS : Confirm molecular ion ([M+H]<sup>+</sup> m/z ≈ 323.3) and fragment peaks (e.g., loss of COOEt group) .

- Elemental Analysis : Verify C, H, N content within ±0.3% of theoretical values .

Advanced: How can hydrogen-bonding networks in the crystal lattice influence solubility and formulation?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.